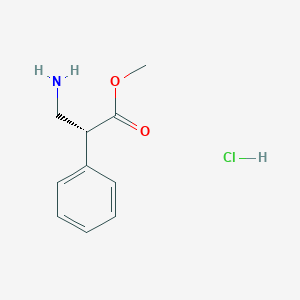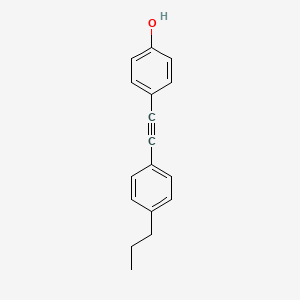
4-((4-Propylphenyl)ethynyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Propylphenyl)ethynyl)phenol is an organic compound with the molecular formula C17H16O It is a derivative of phenol, characterized by the presence of a propyl group and an ethynyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propylphenyl)ethynyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields of substituted phenols under mild conditions . Another method involves the nucleophilic aromatic substitution of aryl halides, which can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Propylphenyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters, ethers, or other substituted phenols.
Applications De Recherche Scientifique
4-((4-Propylphenyl)ethynyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, enzymes, or other biomolecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues, further modulating the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Propylphenol: Similar in structure but lacks the ethynyl group.
4-Ethynylphenol: Similar but lacks the propyl group.
4-((4-Methylphenyl)ethynyl)phenol: Similar but has a methyl group instead of a propyl group.
Uniqueness
4-((4-Propylphenyl)ethynyl)phenol is unique due to the combination of the propyl and ethynyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H16O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4-[2-(4-propylphenyl)ethynyl]phenol |
InChI |
InChI=1S/C17H16O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13,18H,2-3H2,1H3 |
Clé InChI |
SVODSTPAIRWURL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)
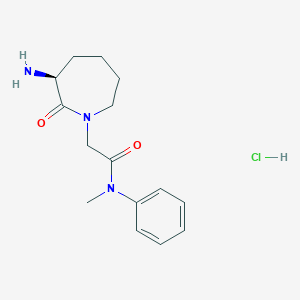
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
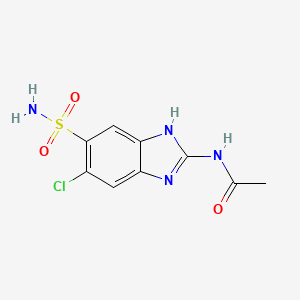
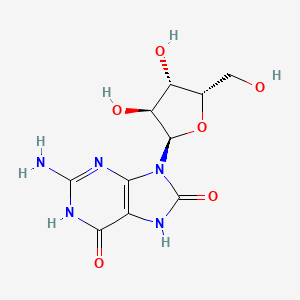
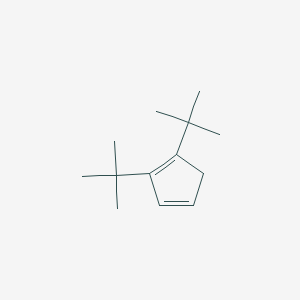
![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
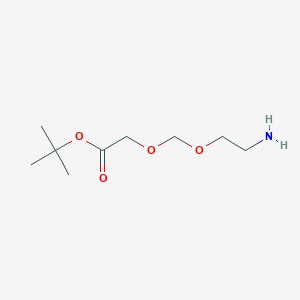
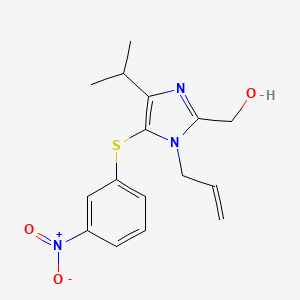


![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
